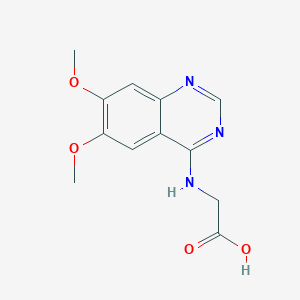![molecular formula C13H8Cl2N2 B11856349 2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorophenyl)-Imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of an imidazo[1,2-a]pyridine core substituted with a 3,5-dichlorophenyl group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3,5-dichlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is often carried out in a polar solvent such as ethanol or acetonitrile, under reflux conditions, to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dichlorophenyl)-Imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The presence of chlorine atoms on the phenyl ring allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique properties and applications.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-Imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Its derivatives have been studied for their potential therapeutic effects, including antimicrobial and antiviral activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- 2-(3,5-Dichlorophenyl)-Imidazo[1,2-a]pyrimidine
- 2-(3,5-Dichlorophenyl)-Imidazo[1,2-a]pyrazine
- 2-(3,5-Dichlorophenyl)-Imidazo[1,2-a]triazine
Comparison: While these compounds share a similar core structure, the substitution of different heteroatoms (e.g., nitrogen in pyrimidine, pyrazine, and triazine) can lead to variations in their chemical and biological properties. 2-(3,5-Dichlorophenyl)-Imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the resulting electronic and steric effects, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C13H8Cl2N2 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-5-9(6-11(15)7-10)12-8-17-4-2-1-3-13(17)16-12/h1-8H |
InChI Key |
MGLXVSIOGZFVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)

![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)






![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)
